2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound features a pyrano[3,2-c]pyridine core substituted with a 3-nitrophenyl group at position 4, a 3,4-dimethoxyphenethyl chain at position 6, a methyl group at position 7, and a cyano group at position 3. The 3-nitrophenyl moiety introduces electron-withdrawing effects, while the 3,4-dimethoxyphenethyl group provides steric bulk and electron-donating methoxy substituents. Its molecular formula is C28H26N4O6, with a molecular weight of 514.54 g/mol.
Properties
IUPAC Name |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6/c1-15-11-22-24(26(31)29(15)10-9-16-7-8-20(34-2)21(12-16)35-3)23(19(14-27)25(28)36-22)17-5-4-6-18(13-17)30(32)33/h4-8,11-13,23H,9-10,28H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFWYZKZCFTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1CCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a novel pyrano-pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. Its molecular formula is , with a molecular weight of 408.45 g/mol. The presence of both amino and nitro groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress.
Anticancer Properties
Several studies have explored the anticancer potential of pyrano-pyridine derivatives. For instance:
- Case Study 1 : A derivative exhibited selective cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Case Study 2 : Another study showed that a similar compound inhibited tumor growth in xenograft models by downregulating the expression of anti-apoptotic proteins Bcl-2 and upregulating pro-apoptotic proteins Bax.
Neuroprotective Effects
Preliminary research suggests that this compound may also possess neuroprotective effects. In animal models of neurodegeneration:
- Case Study 3 : Treatment with the compound resulted in improved cognitive function and reduced neuronal loss in models of Alzheimer’s disease. The proposed mechanism involves modulation of neurotransmitter levels and reduction of neuroinflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can interfere with signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
- Interaction with Receptors : Potential interaction with dopamine receptors has been suggested, indicating possible applications in treating psychiatric disorders.
Comparative Analysis
The following table summarizes the biological activities observed for this compound compared to other known pyrano-pyridine derivatives:
| Compound Name | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl... | High | High | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
- 3-Nitrophenyl vs. 4-Nitrophenyl (Compound 3v, ):
Compound 3v substitutes a 4-nitrophenyl group at position 4. The para-nitro group may enhance π-π stacking interactions compared to the meta-nitro configuration in the target compound. However, meta-substitution could reduce steric hindrance, improving binding pocket compatibility . - 2-Chlorophenyl ():
The 2-chlorophenyl substituent introduces an electron-withdrawing effect similar to nitro groups but with reduced steric bulk. This may alter solubility and metabolic stability compared to the nitro-substituted target compound .
Substituent Variations at Position 6
- 3-Pyridinylmethyl (CID 3250331, ):
Replacing the 3,4-dimethoxyphenethyl group with a pyridinylmethyl chain reduces steric bulk and introduces a heteroaromatic ring. This modification could enhance water solubility but diminish lipophilicity, affecting membrane permeability . - Benzyl or Phenethyl Groups (): Compounds 3w and 3x feature benzyl and phenethyl groups at position 6, respectively.
Core Structure Modifications
- Pyrano[3,2-c]pyridine vs. Pyrano[2,3-d]pyrimidine (): Replacement of the pyridine ring with a pyrimidine introduces additional hydrogen-bonding sites, which could enhance binding to enzymes or receptors.
- Chromene-Fused Systems ():
Chromene-fused analogs exhibit extended aromatic systems, altering electronic properties and UV absorption profiles. These differences may influence photostability and fluorescence-based applications .
Antiproliferative Activity (Compound 18, )
A structurally simplified analog (C17H14N4O4) lacking the 3,4-dimethoxyphenethyl group demonstrated antiproliferative effects, highlighting the importance of the nitro group for bioactivity. The target compound’s additional substituents may enhance potency or selectivity, though specific data are unavailable .
Solubility and Bioavailability
- The target compound’s higher molecular weight (514.54 g/mol ) compared to analogs like CID 3250331 (C24H22N4O4 , 454.46 g/mol ) may reduce aqueous solubility, necessitating formulation adjustments .
- Methoxy groups in the 3,4-dimethoxyphenethyl chain could improve lipid solubility, enhancing blood-brain barrier penetration relative to hydroxyl-substituted analogs () .
Key Data Table
Research Implications
- Synthetic Optimization: Adapt methods from (reflux reactions, 82–91% yields) for scalable synthesis of the target compound .
- Biological Screening: Prioritize assays for anticancer, antimicrobial, or anti-inflammatory activity, leveraging structural parallels to bioactive analogs () .
- Computational Studies: Conduct molecular docking or dynamics simulations to predict interactions with targets like kinases or cytochrome P450 enzymes, informed by substituent electronic profiles .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multicomponent reactions under reflux conditions, typically using ethanol or methanol as solvents. Key steps include condensation of aldehydes, active methylene compounds, and amines. For example, refluxing at 80–90°C for 6–8 hours yields 82–91% purity, as evidenced by analogs like 3v (91% yield, m.p. 291–292°C) and 3x (86% yield, m.p. 245–247°C) . Critical parameters include temperature control (to avoid side products like dimerization) and stoichiometric ratios of reagents. IR and ¹H NMR are essential for verifying functional groups (e.g., nitrile at ~2200 cm⁻¹) and substituent positions .
Q. How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the compound’s structure?
- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.1 ppm for nitroaryl groups), methoxy protons (δ ~3.8 ppm for 3,4-dimethoxyphenethyl), and NH₂ protons (δ ~6.1 ppm) .
- ¹³C NMR : Carbonitrile carbons appear at ~115–120 ppm, while carbonyl carbons (C=O) resonate at ~160–162 ppm .
- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O of methoxy groups) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic techniques resolve structural ambiguities in analogs of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. For example, in the crystal structure of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile , SC-XRD revealed a triclinic system (space group P-1) with hydrogen-bonding networks stabilizing the pyran ring . Phase annealing methods (e.g., SHELX-90) improve phase determination for larger structures by optimizing negative quartet relations .
Q. What strategies address contradictions in antiproliferative activity data across similar pyrano[3,2-c]pyridones?
Structural modifications, such as substituting the 3-nitrophenyl group with electron-withdrawing groups (e.g., CF₃), enhance bioactivity. For instance, analogs with 3,4,5-trimethoxyphenyl substituents show improved antitubulin activity (IC₅₀ < 1 µM) . Computational docking studies (e.g., molecular dynamics simulations) can validate binding modes to β-tubulin, addressing discrepancies between in vitro and cellular assays .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) detects impurities. For example, over-refluxing may lead to demethylation of methoxy groups, forming phenolic byproducts . Process optimization (e.g., controlled temperature gradients) reduces degradation, while recrystallization from methanol/chloroform mixtures improves purity (>95%) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
